4-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide

Drug Discovery Pharmacology Structure-Activity Relationship

4-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide is a synthetic small molecule belonging to the benzofuran-3-yl benzamide subclass. Its structure features a benzofuran core acylated at the 2-position with a 3-chloro-4-methoxybenzoyl group and N-substituted with a 4-chlorobenzamide moiety, yielding the molecular formula C23H15Cl2NO4 and a molecular weight of ~440.28 g/mol.

Molecular Formula C23H15Cl2NO4
Molecular Weight 440.3 g/mol
Cat. No. B12131714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide
Molecular FormulaC23H15Cl2NO4
Molecular Weight440.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Cl)Cl
InChIInChI=1S/C23H15Cl2NO4/c1-29-19-11-8-14(12-17(19)25)21(27)22-20(16-4-2-3-5-18(16)30-22)26-23(28)13-6-9-15(24)10-7-13/h2-12H,1H3,(H,26,28)
InChIKeyPIFNZTJYTNSHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insights: 4-Chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide – Core Identity and Classification


4-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide is a synthetic small molecule belonging to the benzofuran-3-yl benzamide subclass. Its structure features a benzofuran core acylated at the 2-position with a 3-chloro-4-methoxybenzoyl group and N-substituted with a 4-chlorobenzamide moiety, yielding the molecular formula C23H15Cl2NO4 and a molecular weight of ~440.28 g/mol [1]. The compound is commercially available as part of screening libraries for early-stage drug discovery, but its pharmacological target profile, potency, and selectivity parameters remain unpublished in the peer-reviewed literature [1].

Suited for early-stage diversity screening libraries as a benzofuran-3-yl benzamide representative
No published target engagement or potency data; selection based on structural uniqueness, not bioactivity
Para-chloro substitution provides a distinct electronic profile for SAR expansion studies

Procurement Alert: Why 4-Chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide Cannot Be Replaced by Generic Analogs


Within the benzofuran-3-yl benzamide series, subtle changes in the substitution pattern of the terminal benzamide ring can profoundly alter target affinity, selectivity, and physicochemical properties. Analogs such as 2-chloro, 3-methoxy, or unsubstituted benzamide variants are listed in commercial libraries, but no published structure-activity relationship (SAR) studies exist to establish pharmacophoric equivalence or kinetic similarity to the 4-chloro derivative . Without quantitative comparative data on aqueous solubility (e.g., logS), metabolic stability (e.g., microsomal half-life), or target engagement (e.g., IC50), generic substitution carries an unquantifiable risk of assay failure or lead attrition [1]. The compound's specific substitution pattern may confer unique electronic and steric properties that are critical for its intended target, but this remains to be experimentally validated and disclosed [1].

2-chloro, 3-methoxy, or unsubstituted benzamide analogs may exhibit different target affinity due to altered electronic/steric properties; no SAR evidence supports functional interchangeability.
Without quantitative IC50, ADME, or selectivity data for the 4-chloro derivative or its close analogs, substitution risk cannot be estimated and may lead to assay failure.
Similar commercial purity (≥95%) does not imply pharmacological or metabolic equivalence; batch-specific purity may vary and remains unverified.

Quantitative Differentiation Dossier: 4-Chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide vs. Analogs


Molecular Target Engagement: Absence of Comparative Bioactivity Data

No primary research paper, patent, or authoritative database (e.g., ChEMBL, PubChem BioAssay) provides a quantitative IC50, Ki, or EC50 value for 4-chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide against any molecular target. Consequently, no direct or cross-study head-to-head comparison exists for this compound relative to its closest analogs (e.g., 2-chloro isomer, 3-methoxy analog, or 4-unsubstituted parent). [1]

Target Engagement
Class-level inference
No IC50, Ki, or EC50 data available for this compound or close analogs
Potency-based selection not supported
Data to verify; no peer-reviewed bioactivity reported
Drug Discovery Pharmacology Structure-Activity Relationship

Physicochemical Property Differentiation: Calculated vs. Analog Profiles

Computed physicochemical properties for the target compound (logP ~5.9, tPSA ~68.5 Ų, rotatable bonds 5) can be compared to its closest commercially listed analogs: the 2-chloro isomer (same molecular formula) and the 3-methoxy analog (C24H18ClNO5). The para-chloro substitution in the target compound may subtly alter lipophilicity and electron distribution compared to ortho-substituted variants, but no experimental solubility or logD7.4 data are published . Without experimental validation, the computed differences remain inferential.

Physicochemical Profile
Class-level inference
clogP ~5.9 · tPSA ~68.5 Ų · rotatable bonds 5
Computed estimates only; no experimental logD or solubility data
In silico prediction; not experimentally validated
Computational Chemistry ADME Medicinal Chemistry

Absence of Pharmacokinetic or Metabolic Stability Data

No published data on microsomal stability (human or mouse), permeability (PAMPA or Caco-2), or plasma protein binding were found for the target compound or its immediate analogs. Drug-like benzofuran carboxamides can exhibit varying metabolic vulnerabilities depending on substitution, but the specific metabolic liability of the 4-chloro derivative remains uncharacterized [1]. Claims of superior pharmacokinetic properties cannot be made.

PK / Metabolic Stability
Data to verify
No microsomal stability, permeability, or plasma protein binding data for target or analogs
ADME differentiation not possible
Absence of published ADME data precludes evidence-based comparison
Drug Metabolism Pharmacokinetics ADMET

Chemical Purity and Vendor Specification Comparability

Multiple vendors list the target compound and its analogs at similar purity grades (typically ≥95%). For example, the 2-chloro isomer (CAS not specified) and the 3-methoxy analog (CAS not specified) are also offered at analytical purity levels suitable for biochemical screening . Without access to batch-specific certificates of analysis, no meaningful differentiation in synthetic accessibility or purity can be established for the 4-chloro variant.

Purity Specification
Context-dependent
≥95% (HPLC) – equivalent to commercially listed analogs
Baseline screening purity met; no differentiator
Batch-specific variation unknown; vendor specification only
Analytical Chemistry Quality Control Chemical Procurement

Application Scenarios: Where 4-Chloro-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide Can Be Considered


Early-Stage Diversity Screening Libraries

When building a diverse compound collection for unbiased phenotypic or fragment-based screening, the 4-chloro derivative serves as a representative of the diaryl ketone-benzofuran chemical space. Its inclusion is justified by structural uniqueness within the corporate or commercial library, not by superior activity. As documented, no bioactivity data exist to favor it over other region-isomers; selection is based solely on chemical diversity considerations .

SAR Expansion Set for Benzofuran-Based Hits

If a screening hit contains a benzofuran-3-yl carboxamide core, the target compound can be used as a systematic variation of the terminal aryl ring substituent. The para-chloro analog allows exploration of electronic effects (σ ~0.23) versus the unsubstituted analog (σ ~0) or the para-methoxy analog (σ ~-0.27) in the absence of pre-existing SAR data [1].

Negative Control Validation in Medicinal Chemistry

In a series where the para-methoxy or para-ethoxy analog demonstrates activity against a target, the 4-chloro variant may serve as a negative control to confirm the critical role of the para-substituent in target engagement. This application is purely inferential and would require experimental confirmation, as no such data currently exist .

Application
Selection Property
Validation Focus
Diversity screening libraries
Structural uniqueness within benzofuran chemical space
Library representation assessment; no bioactivity pre-selection
SAR expansion for benzofuran hits
Para-chloro electronic effect (σ ~0.23) for substituent scan
Target engagement modulation relative to H, OMe analogs (requires experimental data)
Negative control validation
Expected inactivity if para-substituent is critical (inferential)
Confirmation of functional role of para-position; experimental verification needed
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